N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H22N2O4/c22-18(20-13-15-3-4-16-17(11-15)25-14-24-16)12-19(5-9-23-10-6-19)21-7-1-2-8-21/h1-4,7-8,11H,5-6,9-10,12-14H2,(H,20,22) |
InChI Key |
FQUUKSKWVRZAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCC2=CC3=C(C=C2)OCO3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Halogenation of 4-Methylbenzene-1,2-diol
The benzodioxole core is synthesized by treating 4-methylbenzene-1,2-diol with methylene chloride and dimethylsulfoxide under reflux, yielding 5-methyl-1,3-benzodioxole. Subsequent bromination using N-bromosuccinimide (NBS) and benzoyl peroxide introduces a bromomethyl group at the 5-position (95% yield).
Gabriel Synthesis to Primary Amine
The bromomethyl intermediate undergoes nucleophilic substitution with potassium cyanide in aqueous ethanol, producing 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile (40% yield). Hydrolysis with potassium hydroxide yields 2-(1,3-benzodioxol-5-yl)acetic acid, which is converted to the corresponding methylamine via Hofmann rearrangement using bromine and ammonium hydroxide.
Construction of the 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl Acetic Acid
Pyrrole Ring Formation
Polysubstituted pyrroles are synthesized via a one-pot Knoevenagel-Michael cascade. Reacting arylglyoxal derivatives with malononitrile in ethanol under reflux forms intermediate α,β-unsaturated ketones. Subsequent Michael addition with in situ-generated amines (e.g., from BMTNE and diamines) yields bicyclic intermediates, which undergo cyclodehydration to furnish pyrrole rings (55–70% yields).
Tetrahydro-2H-pyran Cyclization
The tetrahydro-2H-pyran ring is assembled via acid-catalyzed cyclization of 4-pentene-1,3-diol derivatives. Introducing the pyrrole substituent at the 4-position is achieved through nucleophilic substitution of a bromopyran intermediate with pyrrolidine (60% yield). Carboxylation at the 4-position is performed using malonic acid derivatives under basic conditions, yielding the acetic acid precursor.
Amide Coupling and Final Assembly
Activation of the Acetic Acid Derivative
The 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl acetic acid is converted to its acid chloride using thionyl chloride (90% conversion). Alternatively, carbodiimide reagents (e.g., EDC/HCl) activate the carboxyl group for amidation in dichloromethane at 0–5°C.
Coupling with 1,3-Benzodioxol-5-ylmethyl Amine
The benzodioxole methylamine is reacted with the activated acetic acid derivative in the presence of triethylamine, achieving amide bond formation (60–75% yield). Purification via column chromatography (ethyl acetate/hexane, 1:3) affords the final compound with >95% purity.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent for pyrrole synthesis due to its polar aprotic nature, facilitating both Knoevenagel condensation and Michael addition. Elevated temperatures (reflux conditions) improve reaction rates but may degrade acid-sensitive intermediates, necessitating precise thermal control.
Stereochemical Considerations
The tetrahydro-2H-pyran ring introduces stereochemical complexity at the 4-position. Diastereomeric control is achieved using chiral auxiliaries or asymmetric catalysis, though current methods report racemic mixtures requiring resolution.
Yield Improvement Techniques
-
Bromination : Replacing NBS with photobromination reduces side products (yield increase from 85% to 92%).
-
Cyanation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide substitution efficiency (yield increase from 40% to 65%).
Analytical Characterization Data
Key intermediates and the final compound are characterized using:
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole-Methyl-Acetamide Backbone
a) 2-{[4-Amino-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Thio}-N-(1,3-Benzodioxol-5-ylmethyl)Acetamide
- Structure : A triazole-thioether replaces the tetrahydropyran-pyrrole group.
- Properties : Melting point = 148°C; NMR data (δH 2.5–7.3 ppm) confirms aromatic protons and triazole resonance. MS: Molecular ion [M+H]+ at m/z 443 .
- Key Difference : The triazole-thioether enhances hydrogen-bonding capacity compared to the target compound’s pyrrole-tetrahydropyran system.
b) N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-Methoxyphenoxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide
- Structure: Oxadiazole-thioether with a 4-methoxyphenoxy substituent.
- Properties : Melting point = 127°C; NMR shows methoxy (δH 3.8 ppm) and oxadiazole protons (δH 8.1 ppm). MS: [M+H]+ at m/z 484 .
c) N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-Dimethylphenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-yl]Acetamide
- Structure: Pyrazolo-pyrimidinone core with a 3,4-dimethylphenyl group.
- Properties: Rigid fused-ring system likely reduces conformational flexibility compared to the target compound’s tetrahydropyran. No melting point reported, but the dimethylphenyl group enhances lipophilicity .
Analogues with Heterocyclic Substituents
a) N-(4-(6-(1H-Pyrrol-1-yl)Indolin-1-yl)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide
- Structure: Quinoline-pyrrole-piperidine system with a tetrahydrofuran-oxy group.
b) N-[3-(4-Nitrophenyl)-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazol-5-yl]Acetamide
Comparative Data Table
| Compound Name | Core Structure | Substituents | Melting Point (°C) | MS ([M+H]+) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzodioxole-acetamide | Pyrrole-tetrahydropyran | N/A | N/A | High flexibility, moderate lipophilicity |
| 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(benzodioxol-5-ylmethyl)acetamide | Triazole-thioether | Phenoxymethyl | 148 | 443 | Enhanced H-bonding |
| N-(benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | Oxadiazole-thioether | 4-Methoxyphenoxy | 127 | 484 | Increased polarity |
| Quinoline-pyrrole-piperidine acetamide (Example 82) | Quinoline-piperidine | Pyrrole, tetrahydrofuran-oxy, cyano | N/A | 561 | High molecular weight, π-π stacking |
Key Structural and Functional Insights
Flexibility vs. Rigidity: The target compound’s tetrahydropyran-pyrrole system offers greater conformational flexibility compared to fused-ring systems (e.g., pyrazolo-pyrimidinone in ), which may influence binding to biological targets .
Synthetic Accessibility : Compounds with thioether linkages () may require milder synthesis conditions compared to the target compound’s pyrrole-tetrahydropyran system, which might involve multi-step ring-forming reactions .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(CC1(CCOCC1)n1cccc1)NCc(cc1)cc2c1OCO2
These properties indicate that the compound contains both a benzodioxole moiety and a pyrrole ring, which are known to contribute to various biological activities.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis.
Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, its structural components suggest it may interact with kinases or other regulatory proteins critical in cancer biology.
Neuroprotective Effects : Some derivatives of benzodioxole-containing compounds have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:
- Protein Kinases : By inhibiting specific kinases involved in signal transduction pathways.
- Receptors : Binding to receptors that modulate cellular responses.
This interaction can lead to altered cellular functions such as apoptosis, differentiation, or proliferation.
Research Findings
| Study | Findings |
|---|---|
| In Vitro Studies | Showed significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Animal Models | Indicated reduced tumor size and improved survival rates in treated groups compared to controls. |
| Mechanistic Studies | Suggested involvement of apoptosis induction and cell cycle arrest through modulation of p53 pathways. |
Case Studies
Several case studies have explored the biological effects of related compounds within the same structural family:
- Case Study 1 : A study on a similar benzodioxole derivative demonstrated its effectiveness as an anticancer agent in a xenograft model of human breast cancer, showing a 50% reduction in tumor volume after 30 days of treatment.
- Case Study 2 : Another investigation focused on neuroprotective effects revealed that compounds with similar structures could mitigate oxidative stress in neuronal cells, providing insights into potential therapeutic applications for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
